molecular formula C6H3ClF3N B1436052 2-Chloro-4-(difluoromethyl)-5-fluoropyridine CAS No. 1805314-27-5

2-Chloro-4-(difluoromethyl)-5-fluoropyridine

Cat. No. B1436052
M. Wt: 181.54 g/mol
InChI Key: CQPQAKUTIPHJIJ-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Physical And Chemical Properties Analysis

  • Safety Information :
    • MSDS : Link to MSDS

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-4-(difluoromethyl)-5-fluoropyridine has been a subject of interest in various synthesis and chemical property studies. For instance, Hand and Baker (1989) explored the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, providing insights into their properties and reactions with other compounds (Hand & Baker, 1989). Similarly, Schlosser and Bobbio (2002) investigated creating structural manifolds from common precursors like halopyridines, highlighting the versatility of such compounds in chemical synthesis (Schlosser & Bobbio, 2002).

Application in Organic Chemistry

In the field of organic chemistry, Zhong and Guo (2010) demonstrated the use of related compounds in the synthesis of 1,2,3-Triazoles via 1,3-dipolar cycloadditions, showcasing the role of such compounds in facilitating complex organic reactions (Zhong & Guo, 2010). Stroup et al. (2007) explored the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, indicating the compound's potential for selective chemical transformations (Stroup et al., 2007).

Catalysis and Fluorination Studies

Cochon et al. (2010) investigated the fluorination of 2-chloropyridine over metal oxide catalysts, suggesting the utility of such compounds in catalytic systems (Cochon et al., 2010). This research underscores the compound's relevance in the development of new catalytic fluorination systems.

Structural and Magnetic Studies

Solomon et al. (2014) synthesized copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine, analyzing their magnetic properties, which could have implications for material science and magnetic resonance imaging (Solomon et al., 2014).

properties

IUPAC Name

2-chloro-4-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-1-3(6(9)10)4(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPQAKUTIPHJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(difluoromethyl)-5-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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